

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine chemical properties

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Compound of Interest

Compound Name: 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

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An In-depth Technical Guide on the Chemical Properties of **3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of the heterocyclic compound **3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic organic chemistry.

Chemical Identity and Properties

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a unique molecule that incorporates both a benzothiazole and a 2-aminothiophene moiety. These structural features are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Chemical Structure:

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	306936-47-0	Chemical Abstracts Service
Molecular Formula	C ₁₁ H ₈ N ₂ S ₂	Calculated
Molecular Weight	232.33 g/mol	Calculated
Appearance	Not explicitly reported; likely a solid at room temperature	Inferred from related compounds
Melting Point	Data not available in searched literature	-
Boiling Point	Data not available in searched literature	-
Solubility	Data not available in searched literature	-

Note: Quantitative physical properties such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine** is not explicitly documented in the reviewed literature, its structure suggests a plausible synthetic route involving the principles of the Gewald reaction for the formation of the 2-aminothiophene ring.

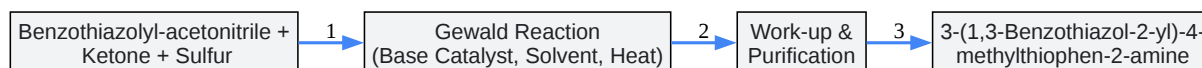
Proposed Synthetic Pathway:

The synthesis would likely proceed via a multi-component reaction involving a suitable benzothiazolyl-acetonitrile derivative, a ketone (in this case, likely acetone or a related compound to provide the 4-methyl group), and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol (Hypothetical, based on the Gewald Reaction):

- **Reaction Setup:** To a solution of 2-(1,3-benzothiazol-2-yl)acetonitrile in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide), add an equimolar amount of a ketone (e.g., acetone) and elemental sulfur.
- **Catalyst Addition:** A catalytic amount of a suitable base, such as morpholine, piperidine, or triethylamine, is added to the reaction mixture.
- **Reaction Conditions:** The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired **3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine**.

Diagram 1: Proposed Gewald Reaction Workflow



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Caption: A generalized workflow for the synthesis of the target compound via the Gewald reaction.

Spectral and Analytical Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine** are not available in the public literature. Characterization of the synthesized compound would be essential to confirm its structure.

Expected Spectral Features:

- ^1H NMR: Signals corresponding to the aromatic protons of the benzothiazole ring, a singlet for the methyl group on the thiophene ring, and a broad singlet for the amine protons.

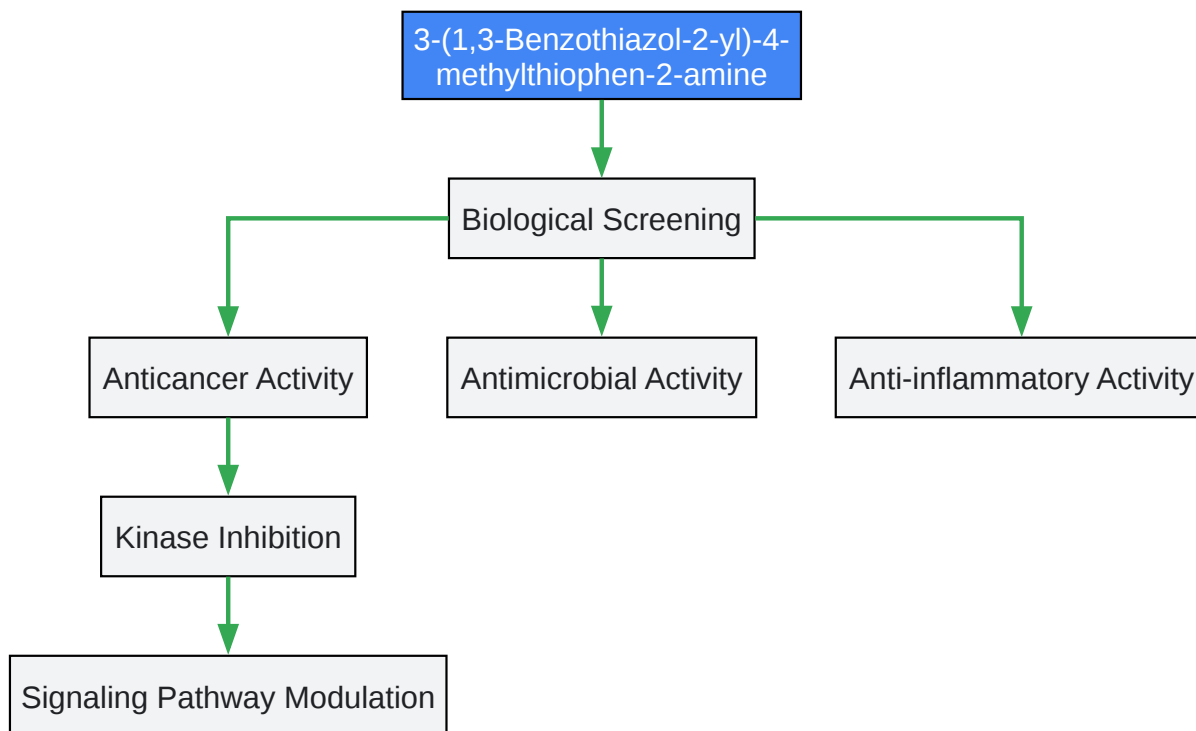
- ^{13}C NMR: Resonances for the carbon atoms of the benzothiazole and thiophene rings, as well as the methyl group.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the heterocyclic rings.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound ($m/z = 232.33$).

Potential Biological Activity and Signaling Pathways

The benzothiazole and 2-aminothiophene scaffolds are known to be present in molecules with a wide array of biological activities.[1][2] Derivatives of these ring systems have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

The specific biological activity of **3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine** has not been reported. However, based on its structural motifs, it could be a candidate for screening against various biological targets. For instance, benzothiazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways.

Diagram 2: Potential Areas of Biological Investigation



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Caption: A logical diagram illustrating potential avenues for biological evaluation of the title compound.

Conclusion

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and highlights its potential for biological activity based on its constituent chemical moieties. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

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